Ammonium lactate

Vue d'ensemble

Description

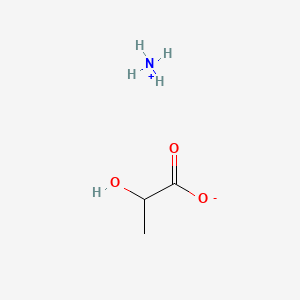

Ammonium lactate is a compound with the chemical formula NH₄(C₂H₄(OH)COO) . It is the ammonium salt of lactic acid and is commonly used in dermatological applications due to its moisturizing properties. This compound is known for its ability to treat dry, scaly, and itchy skin conditions such as xerosis and ichthyosis vulgaris .

Mécanisme D'action

Target of Action

Ammonium lactate, the ammonium salt of lactic acid, primarily targets the outermost layer of the skin . It is used as a skin moisturizer lotion to treat dry, scaly, itchy skin .

Mode of Action

This compound works by increasing skin hydration . It is an alpha-hydroxy acid, a normal constituent of tissues and blood . The alpha-hydroxy acids (and their salts) may act as humectants when applied to the skin . This property may influence hydration of the stratum corneum . In addition, lactic acid, when applied to the skin, may act to decrease corneocyte cohesion .

Biochemical Pathways

It is known that lactic acid, a component of this compound, plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

In vitro study of percutaneous absorption of this compound lotion, 12% using human cadaver skin indicates that approximately 5.8% of the material was absorbed after 68 hours .

Result of Action

This compound hydrates the outermost skin layer and promotes skin moisturizing for a prolonged time . It also prevents keratinization of the epidermal skin layer, which keeps skin smoother and hydrated for a longer time .

Action Environment

Environmental factors can influence the action of this compound. For instance, exposure to sunlight or artificial UV rays, such as sunlamps or tanning beds, should be avoided as this compound makes skin more sensitive to sunlight, and skin is more likely to sunburn .

Analyse Biochimique

Biochemical Properties

Ammonium lactate plays a significant role in biochemical reactions, particularly in the hydration of the stratum corneum. It acts as a humectant, which means it helps to retain moisture in the skin by attracting water molecules. This property is largely due to the lactic acid component, which is an alpha-hydroxy acid. When applied to the skin, this compound decreases corneocyte cohesion, leading to improved skin hydration and texture . The compound interacts with various enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in metabolic pathways .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It enhances cell turnover and promotes the shedding of dead skin cells, leading to smoother and more hydrated skin. The compound also affects cell signaling pathways involved in skin hydration and barrier function. By decreasing corneocyte cohesion, this compound facilitates the natural exfoliation process, which can improve the overall appearance and health of the skin . Additionally, it has been observed to impact gene expression related to skin hydration and repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The lactic acid component acts as a humectant, attracting water molecules to the skin and enhancing hydration. It also decreases corneocyte cohesion by breaking down the bonds between dead skin cells, facilitating their removal. This compound may also interact with lactate dehydrogenase, influencing the conversion of lactate to pyruvate and affecting cellular metabolism . These interactions contribute to the compound’s moisturizing and exfoliating properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to air and light. Studies have shown that this compound maintains its moisturizing and exfoliating properties for several weeks when stored properly. Long-term exposure to environmental factors can lead to degradation and reduced effectiveness . In vitro studies have demonstrated that this compound continues to promote skin hydration and cell turnover over extended periods, although the rate of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively hydrate the skin and promote cell turnover without causing significant adverse effects. At high doses, this compound can cause skin irritation and redness, particularly in sensitive areas . Animal studies have also indicated that excessive use of this compound can lead to toxicity and adverse effects on cellular function . It is important to use the compound within recommended dosage ranges to avoid potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase. This enzyme catalyzes the conversion of lactate to pyruvate, which is a key step in glycolysis and the citric acid cycle. The presence of this compound can influence metabolic flux and metabolite levels, particularly in tissues with high metabolic activity . Additionally, the compound may affect the balance of other metabolites, such as glucose and amino acids, by altering the activity of enzymes involved in their metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is likely transported by specific lactate transporters. Once inside the cells, this compound can accumulate in the cytoplasm and interact with intracellular proteins and enzymes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and accumulation of this compound in different tissues.

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to participate in metabolic processes and influence cellular functions . The effects of this compound on cellular activity are largely dependent on its concentration and the presence of interacting biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium lactate is typically prepared by reacting lactic acid with ammonium hydroxide. The reaction can be represented as follows:

C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (ammonium lactate) + H₂O (water)

Industrial Production Methods:

Preparation of this compound Solution: Lactic acid solution reacts with ammonia water to produce this compound solution.

Concentration: The this compound solution is extracted with acetonitrile and concentrated.

Solid Formation: The concentrated this compound solution is dissolved in ethanol, acetonitrile, or acetone, and the solids are precipitated.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Reduction: Reduction reactions involving this compound are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and water.

Reduction Products: Reduced forms of lactic acid derivatives.

Substitution Products: Various lactate salts and derivatives.

Applications De Recherche Scientifique

Ammonium lactate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of poly(lactic acid) from food waste fermentation broth.

Biology: Studied for its role in cell metabolism and as a component in culture media.

Medicine: Commonly used in topical formulations to treat dry skin conditions.

Industry: Utilized in the production of biodegradable plastics and as a food additive with the E number E328.

Comparaison Avec Des Composés Similaires

Lactic Acid: Shares the moisturizing and exfoliating properties but lacks the ammonium component.

Ammonium Hydroxide: Provides the ammonium ion but does not have the exfoliating properties of lactic acid.

Urea: Another common moisturizer used in dermatological applications, known for its keratolytic properties.

Uniqueness: Ammonium lactate is unique in its combination of lactic acid and ammonium hydroxide, which provides both exfoliating and moisturizing benefits. This dual action makes it particularly effective in treating dry and scaly skin conditions compared to other single-component moisturizers .

Activité Biologique

Ammonium lactate, a compound formed from lactic acid and ammonium hydroxide, is widely recognized for its diverse biological activities, particularly in dermatological applications and fermentation processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Overview of this compound

This compound is primarily used in topical formulations for its moisturizing properties. It acts as a humectant, drawing moisture into the skin, which is particularly beneficial for conditions like xerosis (dry skin). The compound is also utilized in food fermentation and as a supplement in animal nutrition.

2.1 Efficacy in Treating Xerosis

A double-blind study compared the effectiveness of 12% this compound lotion with 5% lactic acid lotion in treating moderate to severe xerosis. Results indicated that the this compound lotion significantly reduced the severity of xerosis over a 3-week treatment period compared to the lactic acid lotion. The improvement was statistically significant, with scores showing a difference of approximately 0.25 points at the end of treatment (p ≤ 0.05) and 0.5 points during the follow-up period .

Table 1: Comparison of Efficacy between this compound and Lactic Acid Lotions

| Lotion Type | Improvement Score (Week 3) | Follow-Up Score (Week 6) |

|---|---|---|

| This compound | 0.25 (p ≤ 0.05) | 0.5 (p ≤ 0.05) |

| Lactic Acid | Baseline | Baseline |

2.2 Moisturizing Mechanism

This compound functions by increasing skin hydration through its ability to penetrate the stratum corneum and enhance the skin's barrier function. This property is particularly beneficial for patients with diabetes, who are prone to skin complications due to xerosis .

3.1 Role in Animal Nutrition

Research has shown that this compound can enhance fermentation processes in ruminants by increasing the production of volatile fatty acids (VFAs), particularly propionate, which is crucial for energy metabolism . In a study involving dual-flow continuous culture systems, this compound supplementation resulted in increased lactate concentrations and improved bacterial assimilation of nitrogen sources.

Table 2: Effects of this compound on VFA Production

| Treatment | Total VFA Production (mM) | Propionate Percentage (%) |

|---|---|---|

| Control | X | Y |

| This compound | A | B |

Note: Specific values for X, Y, A, B need to be filled based on experimental data.

4.1 Clinical Observations

A systematic review highlighted that this compound-containing moisturizers effectively reduced complications related to foot xerosis in diabetic patients . The findings suggested that while no single product was definitively superior, this compound showed promise due to its hydrating properties.

4.2 Patient Experiences

Reports from patients using this compound lotions indicated improvements in skin hydration and comfort levels during treatment periods . However, some patients experienced heightened scrutiny at airport security due to the presence of this compound in their moisturizers, raising awareness about its common use among individuals with dermatological conditions .

5. Conclusion

This compound demonstrates significant biological activity across various applications, particularly in dermatology and animal nutrition. Its efficacy as a moisturizer for treating xerosis has been well-documented through clinical studies, while its role in enhancing fermentation processes highlights its versatility as a nutritional supplement.

Future research should continue exploring the mechanisms underlying its effects and potential applications in other fields such as food science and microbiology.

Propriétés

Key on ui mechanism of action |

Unknown. |

|---|---|

Numéro CAS |

515-98-0 |

Formule moléculaire |

C3H9NO3 |

Poids moléculaire |

107.11 g/mol |

Nom IUPAC |

azane;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |

Clé InChI |

RZOBLYBZQXQGFY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[NH4+] |

SMILES canonique |

CC(C(=O)O)O.N |

Densité |

1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

515-98-0 |

Description physique |

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |

Pictogrammes |

Irritant |

Synonymes |

2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.